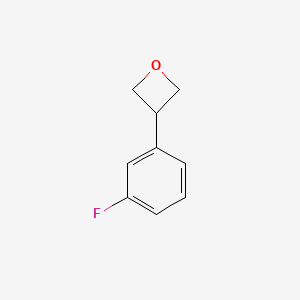
3-(3-Fluorophenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)oxetane is a chemical compound characterized by a four-membered oxetane ring substituted with a 3-fluorophenyl group. Oxetanes, including this compound, are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of epoxides, where the epoxide ring is opened and closed to form the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of photocatalysts and specific reaction conditions, such as blue LED light irradiation, can further improve the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding diols.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid in dichloromethane can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and Lewis acids.
Major Products:
Oxidation: Formation of 2-substituted propane-1,3-diol dinitrates.
Reduction: Formation of corresponding alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)oxetane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 3-Phenyloxetane
- 3-(4-Nitrophenyl)oxetane
- 3,3-Pentamethyleneoxetane
Comparison: 3-(3-Fluorophenyl)oxetane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other oxetane derivatives. The fluorophenyl group also improves the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3-(3-fluorophenyl)oxetane |
InChI |
InChI=1S/C9H9FO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI Key |
KPQQEGCWNZKQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















